molecular formula C11H15NO B494738 N-(2-Methoxybenzyl)-2-propen-1-amine CAS No. 243462-39-7

N-(2-Methoxybenzyl)-2-propen-1-amine

Cat. No.: B494738
CAS No.: 243462-39-7
M. Wt: 177.24g/mol
InChI Key: WKCUGNKUUPQOID-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-propen-1-amine: is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxybenzyl group attached to a propenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzyl)-2-propen-1-amine typically involves the reaction of 2-methoxybenzyl chloride with allylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxybenzyl)-2-propen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-Methoxybenzyl)-2-propen-1-amine is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its interactions with neurotransmitter receptors. It has been shown to exhibit affinity for serotonin receptors, making it a subject of interest in neuropharmacology .

Medicine: The compound’s potential as a psychoactive substance has led to investigations into its effects on the central nervous system. It is being explored for its potential therapeutic applications in treating neurological disorders .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials .

Mechanism of Action

N-(2-Methoxybenzyl)-2-propen-1-amine exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. Upon binding to these receptors, the compound induces a conformational change that activates downstream signaling pathways. This leads to alterations in neurotransmitter release and modulation of neuronal activity. The compound’s hallucinogenic effects are attributed to its agonistic activity at the 5-HT2A receptor .

Comparison with Similar Compounds

    N-(2-Methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe): A potent hallucinogen with similar receptor binding properties.

    N-(2-Methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe): Another hallucinogenic compound with a bromine substituent.

    N-(2-Methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe): A chlorinated analog with psychoactive effects.

Uniqueness: N-(2-Methoxybenzyl)-2-propen-1-amine is unique due to its specific structural features and the presence of a propenylamine group. This distinguishes it from other similar compounds that typically have different substituents on the aromatic ring.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-8-12-9-10-6-4-5-7-11(10)13-2/h3-7,12H,1,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCUGNKUUPQOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406002
Record name AN-465/42767470
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243462-39-7
Record name AN-465/42767470
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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